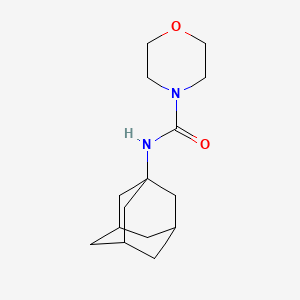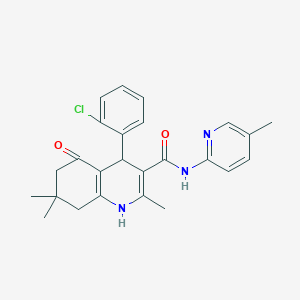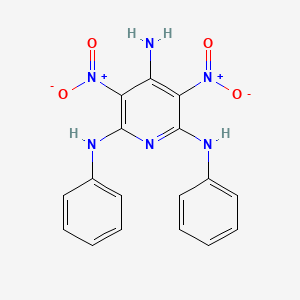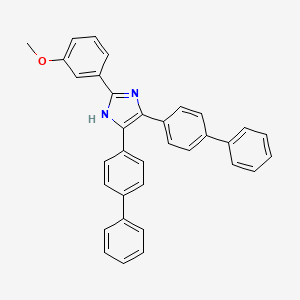
N-1-adamantyl-4-morpholinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-4-morpholinecarboxamide, also known as ADMO or Gocovri, is a drug that has been approved by the United States Food and Drug Administration (FDA) for the treatment of dyskinesia in patients with Parkinson's disease who are taking levodopa-based therapy. ADMO is a derivative of amantadine, a drug that has been used to treat Parkinson's disease for many years. ADMO has been shown to be effective in reducing dyskinesia, which is a common side effect of levodopa therapy.
Mechanism of Action
The exact mechanism of action of N-1-adamantyl-4-morpholinecarboxamide is not fully understood. However, it is believed that N-1-adamantyl-4-morpholinecarboxamide works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of dyskinesia. N-1-adamantyl-4-morpholinecarboxamide may also have an effect on the dopaminergic system, which is involved in the regulation of movement.
Biochemical and Physiological Effects:
N-1-adamantyl-4-morpholinecarboxamide has been shown to reduce dyskinesia in patients with Parkinson's disease without compromising the antiparkinsonian effects of levodopa. N-1-adamantyl-4-morpholinecarboxamide has also been shown to improve cognitive function in patients with traumatic brain injury. N-1-adamantyl-4-morpholinecarboxamide has a half-life of approximately 24 hours and is metabolized in the liver.
Advantages and Limitations for Lab Experiments
N-1-adamantyl-4-morpholinecarboxamide has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied in preclinical and clinical trials. N-1-adamantyl-4-morpholinecarboxamide is also readily available and can be synthesized in large quantities. However, N-1-adamantyl-4-morpholinecarboxamide has some limitations for lab experiments. It is a relatively expensive drug, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of N-1-adamantyl-4-morpholinecarboxamide. One potential area of research is the use of N-1-adamantyl-4-morpholinecarboxamide for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another area of research is the development of new drugs that are based on the structure of N-1-adamantyl-4-morpholinecarboxamide. Finally, further research is needed to fully understand the mechanism of action of N-1-adamantyl-4-morpholinecarboxamide and its potential side effects.
Synthesis Methods
N-1-adamantyl-4-morpholinecarboxamide can be synthesized through a multistep process involving the reaction of adamantane with ethyl chloroformate, followed by the reaction of the resulting product with morpholine. The final product is then purified through recrystallization.
Scientific Research Applications
N-1-adamantyl-4-morpholinecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of dyskinesia in patients with Parkinson's disease. N-1-adamantyl-4-morpholinecarboxamide has been shown to be effective in reducing dyskinesia without compromising the antiparkinsonian effects of levodopa. N-1-adamantyl-4-morpholinecarboxamide has also been studied for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury.
properties
IUPAC Name |
N-(1-adamantyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14(17-1-3-19-4-2-17)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCCYUWGIQEJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)morpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-benzoyl-7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4968546.png)

![3-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4968557.png)
![methyl 3-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4968564.png)
![[1,2-phenylenebis(methylene)]bis[bis(2-methylphenyl)phosphine] dioxide](/img/structure/B4968574.png)
![N-(4-chlorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4968581.png)
![3,4,6-trichloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B4968596.png)

![1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinecarboxamide](/img/structure/B4968607.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4968616.png)
![2-[2-(2-chlorophenoxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4968626.png)

![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)
